molecular formula C23H24ClN5OS B2971067 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-02-5

5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2971067
CAS RN: 869344-02-5
M. Wt: 453.99
InChI Key: HGQUKNXDAPNFOC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains several functional groups, including a piperazine ring, a triazole ring, and a thiazole ring . The presence of these functional groups suggests that the compound could have a variety of potential applications, particularly in the field of medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, cyclization, and nucleophilic attack .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as high-resolution mass spectrometry (HRMS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include NMR and IR spectroscopy for structural analysis, and techniques such as melting point determination and solubility testing for physical properties .

Scientific Research Applications

Antimicrobial Activities

  • A study synthesized derivatives of 1,2,4-triazole and evaluated their antimicrobial activities. Some of these compounds, including those similar in structure to the compound , showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Anti-Diabetic Drug Potential

  • Triazolo-pyridazine-6-yl-substituted piperazines, related in structure to the compound, were synthesized and evaluated for their potential as anti-diabetic drugs. These compounds showed promising Dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in diabetes management (Bindu et al., 2019).

Anti-Inflammatory and Analgesic Properties

  • Research into similar compounds revealed their potential analgesic and anti-inflammatory properties without inducing gastric lesions (Tozkoparan et al., 2004).

Antihypertensive Agents

  • A series of compounds including 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines were synthesized and demonstrated antihypertensive activity in animal models. One specific compound was observed to have ganglionic blocking activity (Meyer et al., 1989).

Solubility and Partitioning in Biological Solvents

  • A novel potential antifungal compound from the 1,2,4-triazole class demonstrated poor solubility in buffer solutions and hexane but better solubility in alcohols. This study focused on the thermodynamics of solubility and partitioning processes (Volkova et al., 2020).

Synthesis and Antimicrobial Evaluation

  • Newly synthesized piperazine and triazolo-pyrazine derivatives were evaluated for their antimicrobial activity against bacterial and fungal strains. The study provided insights into the potential of these compounds as antimicrobials (Patil et al., 2021).

Synthesis of Novel Heterocyclic Systems

  • The compound was also used in the synthesis of novel heterocyclic systems like 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, revealing the chemical versatility of such compounds (Labanauskas et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-15-5-3-6-17(13-15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-11-9-27(10-12-28)19-8-4-7-18(24)14-19/h3-8,13-14,20,30H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQUKNXDAPNFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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